2-(Phenylethynyl)benzoic acid

Übersicht

Beschreibung

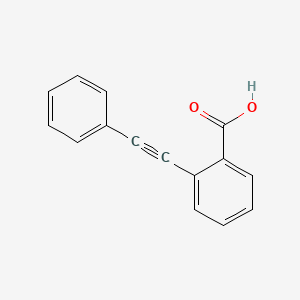

2-(Phenylethynyl)benzoic acid is an organic compound with the molecular formula C15H10O2. It is a derivative of benzoic acid, where a phenylethynyl group is attached to the second carbon of the benzoic acid ring. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylethynyl)benzoic acid typically involves the reaction of 2-iodobenzoic acid with phenylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The palladium catalyst facilitates the coupling of the phenylacetylene with the 2-iodobenzoic acid, forming the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Phenylethynyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The phenylethynyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a phenylethyl derivative.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed:

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of phenylethylbenzoic acid.

Substitution: Formation of halogenated benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Research Applications

1. Organic Synthesis:

2-(Phenylethynyl)benzoic acid serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of complex organic molecules. It is commonly used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

2. Biological Studies:

Research indicates that this compound exhibits potential biological activities, including anti-inflammatory and antimicrobial properties. Studies have explored its effects on various biological systems, highlighting its promise as a therapeutic agent for treating diseases .

3. Material Science:

In industrial applications, this compound is utilized in the development of new materials and as an intermediate in pharmaceutical synthesis. Its chemical properties enable the creation of innovative compounds that can be applied in drug formulation and material design .

Agricultural Applications

1. Plant Growth Regulation:

Recent studies have identified 4-(2-phenylethynyl)benzoic acid (PEBA), a derivative of this compound, as a potent plant growth regulator. PEBA has shown significant efficacy in controlling plant architecture by inhibiting lateral branching and seed germination at low concentrations (as low as 0.5 μM). This property is particularly beneficial for chemical pruning in horticulture, offering an alternative to manual labor while minimizing virus transmission among plants .

2. Field Trials:

Field trials demonstrated that foliar application of PEBA at concentrations around 25 μM effectively altered the growth patterns of tomato plants without adversely affecting overall yield. The compound's ability to suppress lateral bud emergence and elongation showcases its potential utility in agricultural practices aimed at optimizing plant growth and productivity .

Wirkmechanismus

The mechanism of action of 2-(Phenylethynyl)benzoic acid involves its interaction with specific molecular targets and pathways. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the carboxylic acid group can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Benzoic Acid: The parent compound, lacking the phenylethynyl group.

Phenylacetic Acid: Contains a phenyl group attached to an acetic acid moiety.

Phenylpropiolic Acid: Contains a phenyl group attached to a propiolic acid moiety.

Comparison: 2-(Phenylethynyl)benzoic acid is unique due to the presence of the phenylethynyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the phenylethynyl group enhances the compound’s ability to interact with biological targets, making it a valuable scaffold in drug discovery.

Biologische Aktivität

2-(Phenylethynyl)benzoic acid is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₅H₁₂O₂ and features both a phenylethynyl group and a benzoic acid moiety. The presence of these functional groups contributes to its unique chemical reactivity and biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In various studies, it has been shown to inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been investigated extensively. Studies have demonstrated its ability to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Notably, it has shown efficacy against breast cancer cell lines, where it inhibited proliferation at micromolar concentrations.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Effective against various bacteria | Disruption of cell wall synthesis |

| Anticancer | Induces apoptosis in cancer cells | Activation of caspase pathways |

| Anti-inflammatory | Reduces inflammation | Inhibition of pro-inflammatory cytokines |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Protein Binding : The phenylethynyl group engages in π-π interactions with aromatic residues in proteins, which can alter their function.

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with amino acids, enhancing binding affinity.

- Cell Signaling Pathways : It modulates key signaling pathways involved in inflammation and cancer progression, notably through the suppression of reactive oxygen species (ROS) generation and alteration of hormone signaling.

Study on Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The compound was found to reduce cell viability by 50% at a concentration of 10 µM after 48 hours. Mechanistic studies indicated that this effect was mediated by increased levels of apoptotic markers, including cleaved PARP and active caspases.

Antimicrobial Activity Assessment

A separate investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 25 µg/mL for S. aureus and 50 µg/mL for E. coli, suggesting promising potential as an antimicrobial agent .

Applications in Research and Industry

This compound is being explored for various applications:

Eigenschaften

IUPAC Name |

2-(2-phenylethynyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPBPBZPJIUTFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.